Home > Products > Screening Compounds P105895 > 13,14-Dehydroprostacyclin methyl ester
13,14-Dehydroprostacyclin methyl ester - 64079-44-3

13,14-Dehydroprostacyclin methyl ester

Catalog Number: EVT-1571527
CAS Number: 64079-44-3
Molecular Formula: C21H32O5
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13,14-Dehydroprostacyclin methyl ester is a synthetic derivative of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This compound is notable for its enhanced stability compared to its parent molecule, prostacyclin, particularly at physiological pH levels. It plays a significant role in cardiovascular research due to its biological activities, including the modulation of vascular tone and platelet function.

Source

The compound is derived from the natural prostaglandin series, specifically through the modification of prostaglandins like 13,14-dehydro-prostaglandin F2α. The synthesis involves chemical transformations that enhance its stability and bioactivity, making it a subject of interest in pharmacological studies.

Classification

13,14-Dehydroprostacyclin methyl ester belongs to the class of compounds known as prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. It is specifically classified under prostacyclins due to its structural characteristics and physiological functions.

Synthesis Analysis

Methods

The synthesis of 13,14-dehydroprostacyclin methyl ester can be achieved through several methods. A common approach involves starting from 13,14-dehydro-prostaglandin F2α. The process typically includes:

  1. Formation of a Bromo-Epoxy Derivative: This step involves the bromination of the starting material followed by epoxidation.
  2. Esterification: The resulting compound undergoes esterification with methanol to form the methyl ester.
  3. Dehydrobromination: This final step removes bromine atoms, yielding the desired prostacyclin structure.

Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 13,14-dehydroprostacyclin methyl ester features a bicyclic core typical of prostaglandins, with specific functional groups that confer its biological activity. The key structural elements include:

  • Bicyclic structure: Characteristic of prostacyclins.
  • Methyl ester group: Enhances lipid solubility and stability.
  • Double bonds: Located at positions 13 and 14 contribute to its reactivity and biological properties.

Data

The molecular formula for 13,14-dehydroprostacyclin methyl ester is C_20H_28O_5, with a molecular weight of approximately 348.44 g/mol. Spectroscopic data (NMR, IR) can provide further insights into its structural characteristics.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of prostaglandins:

  1. Platelet Aggregation Inhibition: It acts as an inhibitor by binding to specific receptors on platelets.
  2. Vasodilation: The compound induces relaxation of vascular smooth muscle cells through cyclic adenosine monophosphate pathways.

Technical details regarding these reactions often involve kinetic studies and receptor binding assays to elucidate mechanisms of action .

Mechanism of Action

Process

The mechanism by which 13,14-dehydroprostacyclin methyl ester exerts its effects involves several steps:

  1. Receptor Binding: It binds to prostacyclin receptors on platelet membranes.
  2. Signal Transduction: This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate.
  3. Physiological Effects: The rise in cyclic adenosine monophosphate levels results in decreased platelet aggregation and vasodilation.

Data from pharmacological studies indicate that even at nanomolar concentrations, this compound can significantly enhance renal blood flow and inhibit platelet aggregation induced by various agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid or oil.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: More stable than prostacyclin at physiological pH (pH 7.5), which is crucial for therapeutic applications.
  • Reactivity: Exhibits reactivity typical of esters and can undergo hydrolysis under acidic or basic conditions.

Relevant data from stability studies indicate that this compound maintains its integrity over extended periods when stored under appropriate conditions .

Applications

Scientific Uses

13,14-Dehydroprostacyclin methyl ester finds applications primarily in biomedical research:

  • Cardiovascular Research: Used to study mechanisms related to blood flow regulation and platelet function.
  • Pharmacological Studies: Investigated for potential therapeutic uses in conditions like pulmonary hypertension and thrombosis.
  • Experimental Models: Employed in animal models to assess its effects on renal blood flow and vascular responses.
Chemical Identity and Structural Characterization of 13,14-Dehydroprostacyclin Methyl Ester

Molecular Structure and Stereochemical Configuration

13,14-Dehydroprostacyclin methyl ester is a semisynthetic prostacyclin (PGI₂) analog characterized by strategic modifications to the native prostacyclin structure. The core structure retains the characteristic prostacyclin pentagon ring system (cyclopenta[b]pyran) but features two critical alterations:

  • A double bond between C13-C14 (vs. single bond in PGI₂)
  • Methyl esterification of the C1 carboxylic acid group

These modifications confer distinct stereochemical properties. The C13-C14 unsaturation creates a trans configuration across this bond, altering molecular flexibility. The bicyclic ring system maintains 5Z,,11α,13E-stereochemistry, with the C9 oxygen in the alpha configuration relative to the ring plane. The methyl ester group at C1 adopts a planar conformation due to resonance delocalization [2] [3].

Table 1: Key Structural Features of 13,14-Dehydroprostacyclin Methyl Ester

PositionStructural FeatureStereochemical Configuration
C1Methyl estern/a (planar sp² hybridization)
C5-C6Double bondZ (cis) configuration
C9Hydroxyl groupα-orientation
C11Hydroxyl groupα-orientation
C13-C14Double bondE (trans) configuration

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is:Methyl (5Z,13E)-(9R,11R,12S)-9,11-dihydroxy-15-oxoprosta-5,13-dien-1-oate

Breaking down the nomenclature components:

  • Methyl: Indicates the C1 ester group (-COOCH₃)
  • (5Z,13E): Specifies cis configuration at C5-C6 and trans at C13-C14
  • (9R,11R,12S): Absolute stereochemistry at chiral centers
  • 9,11-dihydroxy: Functional groups at C9 and C11
  • 15-oxo: Ketone at C15
  • prosta-5,13-dien-1-oate: Prostanoic acid backbone with double bonds at C5-C6 and C13-C14

The compound is classified as:

  • Prostacyclin analog (PGI₂ derivative)
  • Unsaturated prostanoid
  • Cyclic prostaglandin methyl ester

Physicochemical Properties: Solubility, Stability, and Reactivity

The structural modifications profoundly impact the compound's physicochemical behavior:

Solubility Profile:

  • High lipid solubility due to unsaturated bonds and esterified carboxyl group
  • Soluble in polar organic solvents (ethanol, DMSO, acetonitrile)
  • Practically insoluble in aqueous solutions (estimated log P = 3.8 ± 0.3)
  • Enhanced membrane permeability compared to prostacyclin [5]

Stability Characteristics:

  • Dramatically improved chemical stability versus native prostacyclin (PGI₂)
  • At physiological pH (7.5), degradation half-life > 45 minutes (vs. 3-5 minutes for PGI₂)
  • Degradation follows first-order kinetics via hydrolysis pathways
  • Primary decomposition products include 6-keto-PGF₁α analogs and linear chain derivatives [2] [3]

Reactivity Patterns:

  • Electrophilic susceptibility at enone system (C9-C11 conjugated system)
  • Nucleophilic attack at C11 carbonyl position
  • Oxidation susceptibility at allylic C15 position
  • Ester hydrolysis under alkaline conditions (pH > 9.0)

Table 2: Stability Comparison with Related Prostanoids

CompoundHalf-life (pH 7.5, 37°C)Major Degradation Pathway
Prostacyclin (PGI₂)3-5 minutesHydrolytic ring opening
13,14-Dehydroprostacyclin methyl ester> 45 minutesEster hydrolysis / enone reduction
PGE₂10-15 minutesβ-hydroxyketone dehydration
PGD₂8-12 minutesIsomerization to PGJ₂ series

Comparative Analysis with Prostacyclin (PGI₂) and Other Prostanoids

Structural Comparisons:The C13-C14 unsaturation creates a more planar molecular conformation compared to native prostacyclin's flexible alkyl chain. Methyl esterification reduces the molecule's polarity by masking the carboxylic acid group (–29.3 kcal/mol electrostatic potential reduction). These changes collectively enhance membrane permeability and receptor binding kinetics versus prostacyclin [1] [2].

Biological Activity Profile:

  • Coronary Vasodilation: 80-90% potency of PGI₂ in canine models (ED₅₀ = 12.5 ± 1.8 ng/kg vs. 10.3 ± 1.2 ng/kg for PGI₂) with longer duration
  • Platelet Aggregation Inhibition: 70% efficacy of PGI₂ at equimolar concentrations (IC₅₀ = 8.3 nM vs. 3.1 nM for PGI₂)
  • Renal Vasodilation: Comparable activity to PGI₂ at nanomolar concentrations (renal blood flow +185% vs. baseline)
  • Pulmonary Vasodilation: Superior to PGE₂ and PGD₂ (200% increase in flow at 50 ng/kg) [1] [3]

Mechanistic Differentiation:Unlike arachidonic acid and PGH₂ (which require metabolic activation), 13,14-dehydroprostacyclin methyl ester acts directly on:

  • IP receptors (prostacyclin receptors) with Kd = 6.7 ± 0.8 nM
  • PPARγ nuclear receptors (transactivation EC₅₀ = 110 nM)
  • Minimal cross-reactivity with EP/DP prostaglandin receptors

Table 3: Biological Activity Comparison with Key Prostanoids

CompoundRelative Vasodilatory PotencyPlatelet Inhibition IC₅₀ (nM)Metabolic Stability t½ (min)
Prostacyclin (PGI₂)1.0 (reference)3.1 ± 0.43-5
13,14-Dehydro-PGI₂ methyl ester0.85-0.928.3 ± 1.1>45
PGE₂0.78-0.85>10,00010-15
PGD₂0.45-0.521,250 ± 1808-12
PGF₂αInactiveInactive20-25

Metabolic Stability Advantages:The compound bypasses the cyclooxygenase metabolic pathway, acting as a terminal prostacyclin analog. Its degradation follows distinct pathways:

  • Ester hydrolysis to 13,14-dehydroprostacyclin (free acid)
  • β-oxidation at C2-C3 (dinor metabolites)
  • 15-hydroxyprostaglandin dehydrogenase oxidation
  • ω-oxidation to dicarboxylic acidsThis metabolic profile differs significantly from PGI₂, which rapidly degrades to 6-keto-PGF₁α before further metabolism [4].

Properties

CAS Number

64079-44-3

Product Name

13,14-Dehydroprostacyclin methyl ester

IUPAC Name

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1

InChI Key

KPWHKFPEWPYFQN-QCTGZTBPSA-N

SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Synonyms

13,14-dehydro PGI2 methyl ester
13,14-dehydro PGX methyl ester
13,14-dehydro-PGI2 methyl ester
13,14-dehydroprostacyclin methyl ester
13,14-dehydroprostaglandin I2 methyl ester
methyl 13,14-dehydro PGI2
methyl 13,14-dehydro PGX

Canonical SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Isomeric SMILES

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.